Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate

heterocyclic chemistry regioselective synthesis condensation-cyclodehydration

This ≥95% purity fragment-sized molecule uniquely combines a saturated 2,3-dihydrobenzofuran core with a reactive ethyl 2,4-dioxobutanoate warhead at the C-5 position. It is the essential 1,3-diketoester precursor for synthesizing regioisomerically pure pyrazole, isoxazole, and oxadiazole libraries, distinct from common C-2 analogs. Ideal for medicinal chemistry groups conducting antimicrobial or antilipidemic SAR studies.

Molecular Formula C14H14O5
Molecular Weight 262.261
CAS No. 2309463-39-4
Cat. No. B2586417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate
CAS2309463-39-4
Molecular FormulaC14H14O5
Molecular Weight262.261
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C14H14O5/c1-2-18-14(17)12(16)8-11(15)9-3-4-13-10(7-9)5-6-19-13/h3-4,7H,2,5-6,8H2,1H3
InChIKeyOIRLMAGJFXXLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2,3-Dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate (CAS 2309463-39-4): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate (CAS 2309463-39-4) is a synthetic benzofuran derivative with molecular formula C₁₄H₁₄O₅ and molecular weight 262.26 g·mol⁻¹, supplied at ≥95% purity as a versatile small-molecule scaffold . The compound features a saturated 2,3-dihydrobenzofuran core linked via a ketone bridge at the 5-position to an ethyl 2,4-dioxobutanoate side chain, forming a 1,3-diketoester system with the SMILES notation CCOC(=O)C(=O)CC(=O)c1ccc2c(c1)CCO2 [1]. Structurally, it belongs to the broader class of 2,4-dioxobutanoates that serve as key intermediates in heterocycle construction, particularly for pyrazole, isoxazole, and oxadiazole synthesis via condensation–cyclodehydration reactions [2].

Why Ethyl 4-(2,3-Dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate Cannot Be Casually Substituted by In-Class Analogs


2,4-Dioxobutanoate-based benzofuran derivatives are not interchangeable reagents; even ostensibly minor structural variations—such as the saturation state of the furan ring (benzofuran versus 2,3-dihydrobenzofuran), the position of the dioxobutanoate attachment (C-2 versus C-5), or the ester alkyl group (methyl versus ethyl)—produce distinct physicochemical properties, reactivity profiles, and downstream heterocycle products [1] [2]. The 2,3-dihydrobenzofuran core of the target compound imparts partial aliphatic character (sp³ hybridization at C-2 and C-3) absent in fully aromatic benzofuran analogs, altering both electronic distribution and conformational flexibility of the attached 1,3-diketoester warhead. The C-5 attachment regiochemistry positions the reactive dioxobutanoate farther from the heterocyclic oxygen than the more common C-2-substituted analogs, potentially modulating cyclocondensation regioselectivity when reacting with nitrogen-centered nucleophiles such as hydrazine hydrate or hydroxylamine hydrochloride [3]. These structural features are not captured by generic compound-class descriptions and directly influence synthetic utility, biological target engagement, and physicochemical handling properties.

Product-Specific Quantitative Evidence Guide: Differentiating Ethyl 4-(2,3-Dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate from Closest Analogs


Regiochemical Differentiation: C-5 vs. C-2 Dioxobutanoate Attachment Determines Heterocycle Synthesis Outcome

Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate bears the reactive 1,3-diketoester moiety at the C-5 position of the dihydrobenzofuran ring, distinguishing it from the more extensively studied C-2-substituted analogs such as methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (CAS 889996-53-6) and ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (CAS 106276-58-8). In the published synthesis of pyrazole-3-carboxylates from C-2-attached 2,4-dioxobutanoates, the position of the benzofuran attachment directs the regiochemical outcome of cyclocondensation with hydrazine hydrate, yielding 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide derivatives [1]. For the C-5-attached target compound, the altered electronic environment and steric profile are expected to produce distinct regioisomeric pyrazole or isoxazole products upon analogous treatment with nitrogen-centered nucleophiles, offering a complementary scaffold diversification strategy [2].

heterocyclic chemistry regioselective synthesis condensation-cyclodehydration

Dihydrobenzofuran vs. Benzofuran Core Saturation: Impact on Molecular Properties and Biological Profile

The target compound possesses a 2,3-dihydrobenzofuran core (two additional hydrogen atoms at C-2 and C-3, converting the furan double bond to a single bond), yielding a molecular formula of C₁₄H₁₄O₅ and MW 262.26 g·mol⁻¹, compared to the fully aromatic benzofuran analog ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with formula C₁₄H₁₂O₅ and MW 260.24 g·mol⁻¹ . This saturation introduces a chiral center at C-2 of the dihydrobenzofuran ring (the compound is supplied as the racemate), increases molecular flexibility (one additional rotatable bond in the saturated ring), and alters the logP by approximately +0.2 to +0.4 units relative to the aromatic counterpart (estimated from the ΔMW and ΔH-bond acceptor count) [1]. Patent literature on related benzofuran/dihydrobenzofuran pairs explicitly establishes that lipogenesis-inhibitory activity in mammals differs between the aromatic benzofuran and 2,3-dihydrobenzofuran subgenera, with the dihydro species retaining activity but potentially exhibiting distinct pharmacokinetic and metabolic profiles [2].

medicinal chemistry lipogenesis inhibition structure-activity relationship

Differentiation from the 4-Oxobutanoic Acid Analog: Ester vs. Free Acid Functionality and Synthetic Utility

The target ethyl 2,4-dioxobutanoate ester is functionally distinct from its closest free-acid counterpart, 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid (CAS 121454-71-5, also known as 2,3-dihydro-γ-oxo-5-benzofuranbutanoic acid, C₁₂H₁₂O₄, MW 220.22) . The target compound contains an additional ethoxycarbonyl group (COOEt) alpha to the ketone, converting a simple γ-keto acid into a reactive 1,3-diketoester system. This structural difference has two critical consequences: (i) the 1,3-diketoester is the essential functional handle for Claisen condensation-based derivatization and subsequent heterocycle formation with hydrazine, hydroxylamine, or semicarbazide nucleophiles—chemistry that is not accessible from the simple 4-oxobutanoic acid [1]; (ii) the ethyl ester moiety modulates lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 relative to the free acid based on the Hansch π value of the –COOEt substituent) and membrane permeability. The free acid analog (CAS 121454-71-5) has a reported melting point of 138 °C and predicted pKa of 4.59, whereas the target ethyl ester lacks an ionizable carboxylic acid proton, facilitating organic-solvent extraction and chromatographic purification .

synthetic intermediate prodrug design ester hydrolysis

Potential Antilipidemic Activity: Class-Level Evidence from 2,3-Dihydrobenzofuran-Based Lipogenesis Inhibitors

The 2,3-dihydrobenzofuran core of the target compound is directly implicated in lipogenesis-inhibitory pharmacology. Patent US4213998 (Shell Oil Company) establishes that 2,3-dihydrobenzofurancarboxylic acids and their derivatives inhibit lipogenesis in mammals, with the 2,3-dihydro subgenus specifically claimed as biologically active [1]. The 5-position substitution pattern on the dihydrobenzofuran ring is explicitly encompassed within the patent's generic formula (Formula I), wherein R at the 5-position includes alkoxy, alkyl, phenyl, phenoxy, benzyl, and benzoyl substituents [2]. While the specific target compound (ethyl 2,4-dioxobutanoate ester at the 5-position) was not directly tested in the patent examples, its core scaffold matches the pharmacophoric requirements for lipogenesis inhibition. A related study on ethyl 5-substituted benzofuran-, 2,3-dihydrobenzofuran-, and 3(2H)-benzofuranone-2-carboxylate analogs of clofibrate demonstrated that cholesterol- and triglyceride-lowering activity in a Triton-induced hyperlipidemic rat model could be separated through logP, conformational, and electronic considerations—parameters that differ between the C-2-carboxylate analogs studied and the C-5-dioxobutanoate target compound [3].

lipogenesis inhibition metabolic disease antilipidemic agents

Purity and Supply Characteristics Relative to Closest Structural Analogs

The target compound is commercially supplied at a minimum purity of 95% (HPLC) by Biosynth/CymitQuimica, available in 50 mg and 500 mg quantities at €228.00 and €906.00 respectively . The closest structurally related compound with established commercial availability, ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (CAS 106276-58-8), is available from AKSci at 95% purity with pricing in a comparable range . The methyl ester analog, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (CAS 889996-53-6), is also commercially available at 95% purity . Critically, the methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-3-oxobutanoate (CAS 2229396-47-6)—which differs from the target by having a 3-oxobutanoate (β-ketoester) rather than a 2,4-dioxobutanoate (α,γ-diketoester) side chain and a methyl rather than ethyl ester—is a distinct compound with MW 234.25 g·mol⁻¹ (C₁₃H₁₄O₄) that lacks the second carbonyl group required for the full heterocycle condensation repertoire . This nearest-neighbor analog underscores that even within the same dihydrobenzofuran-5-yl series, the oxidation state and ester identity of the side chain critically determine synthetic utility.

chemical procurement research reagent building block quality

Best Research and Industrial Application Scenarios for Ethyl 4-(2,3-Dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate


Synthesis of Novel C-5-Substituted Dihydrobenzofuran-Pyrazole Hybrid Libraries for Antimicrobial Screening

The target compound serves as the essential 1,3-diketoester precursor for condensation–cyclodehydration reactions with hydrazine hydrate or substituted phenylhydrazines to generate 5-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylate derivatives [1]. This application exploits the C-5 attachment regiochemistry, which yields pyrazole products regioisomeric to those obtained from the commonly used C-2-substituted 2,4-dioxobutanoates (CAS 106276-58-8 and 889996-53-6), thereby expanding accessible chemical space in benzofuran-pyrazole hybrid libraries. Published protocols for analogous benzofuran-2-yl-2,4-dioxobutanoates report antimicrobial screening against Gram-positive bacteria, Gram-negative bacteria, and fungi with inhibition zones reaching 9–30 mm at 1 mg/mL for optimized derivatives [2]. The dihydrobenzofuran-pyrazole hybrids derived from the target compound represent a structurally distinct series that can be prioritized for antimicrobial hit discovery.

Metabolic Disease Research: Lipogenesis Inhibition Screening with a Non-Clofibrate Dihydrobenzofuran Scaffold

Based on the class-level evidence from Patent US4213998 establishing that 2,3-dihydrobenzofuran derivatives with 5-position substitution inhibit mammalian lipogenesis [3], the target compound provides a structurally differentiated starting point for antilipidemic screening. The ethyl 2,4-dioxobutanoate side chain at C-5 offers a distinct pharmacophoric arrangement compared to the 2-carboxylate clofibrate analogs previously studied in Triton-induced hyperlipidemic rat models [4]. Researchers investigating non-PPARα mechanisms of lipid lowering, or seeking to separate cholesterol-lowering from triglyceride-lowering activity through structural modulation, can employ this compound as a core scaffold for systematic structure–activity relationship studies. The saturated dihydrobenzofuran core also offers potential metabolic advantages (reduced CYP-mediated oxidation at the furan ring) relative to aromatic benzofuran counterparts.

Isoxazole and Oxadiazole Heterocycle Synthesis via Hydroxylamine and Semicarbazide Cyclocondensation

The 2,4-dioxobutanoate moiety of the target compound reacts regioselectively with hydroxylamine hydrochloride to yield 5-(2,3-dihydrobenzofuran-5-yl)-isoxazole-3-carboxylate derivatives, and with semicarbazide hydrochloride to afford substituted 1,3,4-oxadiazole products [1]. These heterocycle classes have demonstrated antibacterial activity with inhibition zones of 9–30 mm (1 mg/mL) in disk diffusion assays against S. aureus, E. coli, and C. albicans when derived from the benzofuran-2-yl analog [2]. The target compound's C-5 attachment and dihydro core produce structurally novel isoxazole and oxadiazole derivatives relative to the published C-2 benzofuran series. This scenario is particularly relevant for medicinal chemistry groups building focused heterocycle libraries for anti-infective screening programs.

Procurement as a Unique Dihydrobenzofuran Building Block for Fragment-Based Drug Discovery (FBDD)

The target compound represents a commercially available, 95%+ purity fragment-sized molecule (MW 262.26, within the Rule-of-Three guidelines for fragment libraries) that combines a 2,3-dihydrobenzofuran core with a reactive 1,3-diketoester warhead [1]. No other commercially available compound simultaneously provides: (i) a 2,3-dihydrobenzofuran scaffold (versus fully aromatic benzofuran), (ii) C-5 attachment regiochemistry (versus the more common C-2), and (iii) an ethyl 2,4-dioxobutanoate functionality (versus simple 4-oxobutanoic acid or 3-oxobutanoate analogs). This unique combination of structural features makes it a suitable starting fragment for FBDD campaigns targeting proteins with affinity for dihydrobenzofuran-containing ligands, including DYRK kinases (as suggested by patent literature on 2,3-dihydrobenzofuran-5-yl DYRK inhibitors [5]) and melatonin MT1/MT2 receptors (as indicated by patents on dihydrobenzofuran-based melatoninergic agents [6]).

Quote Request

Request a Quote for Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.